molecular formula C13H7Cl3N2O B12006492 Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- CAS No. 62871-14-1

Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro-

Cat. No.: B12006492
CAS No.: 62871-14-1
M. Wt: 313.6 g/mol
InChI Key: ZNVNXYUDFRYVSK-UHFFFAOYSA-N
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Description

Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- is a complex organic compound that combines the structural features of phenol and benzimidazole with three chlorine atoms attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Chlorination of Phenol: The phenol ring is chlorinated using reagents such as chlorine gas or thionyl chloride to introduce chlorine atoms at the 3, 4, and 6 positions.

    Coupling Reaction: The chlorinated phenol is then coupled with the benzimidazole core through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- would involve large-scale reactors and controlled environments to ensure the purity and yield of the product. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.

    Substitution: The chlorine atoms on the phenol ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Amino or thio-substituted phenol derivatives.

Scientific Research Applications

Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying protein-ligand interactions.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of new materials, such as polymers with specific properties or as a component in coatings and adhesives.

Mechanism of Action

The mechanism by which Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- exerts its effects involves its interaction with molecular targets such as enzymes or DNA. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting its function. The presence of chlorine atoms enhances its reactivity and binding affinity, making it a potent molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-(1H-benzimidazol-2-yl)-: Lacks the chlorine atoms, resulting in different reactivity and applications.

    Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dichloro-: Has fewer chlorine atoms, which may affect its chemical properties and biological activity.

    Phenol, 2-(1H-benzimidazol-2-yl)-3,5,6-trichloro-:

Uniqueness

Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

62871-14-1

Molecular Formula

C13H7Cl3N2O

Molecular Weight

313.6 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-3,4,6-trichlorophenol

InChI

InChI=1S/C13H7Cl3N2O/c14-6-5-7(15)12(19)10(11(6)16)13-17-8-3-1-2-4-9(8)18-13/h1-5,19H,(H,17,18)

InChI Key

ZNVNXYUDFRYVSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC(=C3Cl)Cl)Cl)O

Origin of Product

United States

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